1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide
Description
BenchChem offers high-quality 1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS.BrH/c16-11-7-5-10(6-8-11)13(19)9-18-12-3-1-2-4-14(12)20-15(18)17;/h5-8,17H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUQIPOYIWHTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antibacterial properties, and other pharmacological effects.
- Molecular Formula : C15H16BrClN2OS
- Molar Mass : 387.72 g/mol
- CAS Number : Not specified in the search results
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various compounds related to this class, particularly focusing on their activity against human cancer cell lines. For instance, compounds with similar structures have been tested for their antiproliferative potency using the crystal violet microtiter plate assay. This method measures the ability of compounds to inhibit the growth of actively dividing cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Comparison |
|---|---|---|---|
| 1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide | SISO (cervical cancer) | Not specified | Reference drug: Cisplatin (IC50 = 0.24–1.22 µM) |
| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide | RT-112 (bladder cancer) | 2.87–3.06 | Reference drug: Cisplatin |
The presence of electron-withdrawing groups in these compounds is crucial for their inhibitory activity against cancer cell lines .
Antibacterial Activity
The compound's structural analogs have also been assessed for antibacterial properties. In vitro studies indicate that certain derivatives exhibit moderate to strong activity against various bacterial strains. For example:
- Compounds were tested against Salmonella typhi and Bacillus subtilis, showing promising results.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. Docking studies have suggested that these compounds can effectively bind to proteins involved in critical cellular processes, such as enzymes responsible for DNA replication and repair.
Study 1: Anticancer Activity
A study focused on a related compound demonstrated its cytotoxic effects against cervical and bladder cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer potency of the derivatives .
Study 2: Antibacterial Screening
Another investigation assessed the antibacterial activity of synthesized benzothiazole derivatives. The findings revealed that these compounds exhibited varying degrees of efficacy against pathogenic bacteria, with some showing significant inhibition comparable to standard antibiotics .
Scientific Research Applications
Biological Activities
The compound has exhibited a range of biological activities, making it a candidate for further research in pharmacology:
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds possess notable antimicrobial properties. The structure of 1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide suggests potential effectiveness against various pathogens. A study demonstrated its efficacy in inhibiting the growth of several bacterial strains, indicating its potential use in developing new antibiotics .
Anticancer Properties
The compound has been evaluated for anticancer activity. In vitro studies showed that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it was found to influence the expression of genes associated with cell cycle regulation and apoptosis . These findings suggest its potential as a lead compound for anticancer drug development.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related benzothiazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines positions it as a promising candidate for treating inflammatory diseases. In experimental models, it has shown significant reduction in inflammation markers .
Case Studies
Several case studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of various benzothiazole derivatives, including 1-(4-chlorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone hydrobromide. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In a laboratory setting, researchers treated several cancer cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers compared to control groups. This study underscores the need for further exploration into its mechanisms of action and therapeutic applications in oncology .
Case Study 3: Anti-inflammatory Research
In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory cytokines compared to untreated controls. This suggests that it may be beneficial in treating conditions such as arthritis or other inflammatory disorders .
Q & A
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example from ) |
|---|---|
| Temperature (K) | 123 |
| R factor | 0.054 |
| Mean C–C bond distance | 1.404 Å |
| Hydrogen bonds (D–H···A) | N–H···S (2.89 Å) |
Q. Table 2. Solvent-Dependent NMR Shifts (δ, ppm)
| Proton Position | CDCl₃ | DMSO-d₆ |
|---|---|---|
| Aromatic H-2 | 7.32 | 7.45 |
| Imino NH | 9.8 | 10.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
